molecular formula C9H11Cl2NO2S B8104670 N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide

N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide

Cat. No.: B8104670
M. Wt: 268.16 g/mol
InChI Key: KUSWVYBWQGBDHB-UHFFFAOYSA-N
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Description

N-(2,6-Dichloro-3-methylphenyl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a 2,6-dichloro-3-methylphenyl group attached to a methyl-substituted sulfonamide moiety.

Properties

IUPAC Name

N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2NO2S/c1-6-4-5-7(10)9(8(6)11)12(2)15(3,13)14/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSWVYBWQGBDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)N(C)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Starting Materials :

    • N-Methyl-2,6-dichloro-3-methylaniline (1.0 equiv)

    • Methanesulfonyl chloride (1.2 equiv)

    • Triethylamine (TEA, 2.5 equiv) as a base

    • Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

  • Reaction Conditions :

    • Dissolve the amine in DCM under nitrogen.

    • Add TEA dropwise at 0°C, followed by MsCl.

    • Warm to room temperature and stir for 6–12 hours.

  • Workup :

    • Quench with water, extract with DCM, and dry over Na₂SO₄.

    • Purify via column chromatography (hexane/ethyl acetate) or recrystallization.

Key Data :

ParameterValue
Yield78–85%
Reaction Time6–12 hours
Purity (HPLC)>98%

Mechanistic Insight :
The base deprotonates the amine, enhancing nucleophilicity for attack on the electrophilic sulfur of MsCl. The reaction proceeds via a two-step mechanism:

  • Formation of a sulfonyl intermediate.

  • Displacement of chloride to yield the sulfonamide.

Two-Step Synthesis via Reductive Methylation and Sulfonylation

For cases where N-methyl-2,6-dichloro-3-methylaniline is unavailable, a two-step approach starting from 2,6-dichloro-3-methylaniline is employed.

Step 1: Reductive Methylation

Introduce the methyl group via reductive methylation using formaldehyde and a reducing agent:

  • Starting Materials :

    • 2,6-Dichloro-3-methylaniline (1.0 equiv)

    • Formaldehyde (37% aqueous, 2.0 equiv)

    • Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)

    • Methanol (MeOH) as solvent

  • Reaction Conditions :

    • Stir the aniline and formaldehyde in MeOH at 0°C.

    • Add NaBH₃CN portionwise and stir at room temperature for 24 hours.

  • Workup :

    • Quench with saturated NaHCO₃, extract with ethyl acetate, and dry.

    • Isolate N-methyl-2,6-dichloro-3-methylaniline via vacuum distillation.

Key Data :

ParameterValue
Yield65–72%
Purity90–95%

Step 2: Sulfonylation

Proceed as in Method 1 to form the target sulfonamide.

Alternative Alkylation-Sulfonylation Approach

For industrial scalability, alkylation of the monosubstituted sulfonamide offers a viable pathway.

Procedure

  • Sulfonylation :

    • React 2,6-dichloro-3-methylaniline with MsCl in pyridine to form N-(2,6-dichloro-3-methylphenyl)methanesulfonamide .

  • Methylation :

    • Treat the intermediate with methyl iodide (2.0 equiv) and NaH (1.2 equiv) in DMF at 60°C for 8 hours.

Key Data :

ParameterValue
Overall Yield60–68%
ChallengesOver-alkylation (≤10%)

Optimization Notes :

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methylation efficiency.

  • Monitor reaction progress via TLC to minimize byproducts.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Direct SulfonylationHigh yield (78–85%)Requires pre-methylated amine
Reductive MethylationUses inexpensive reagentsModerate yield (65–72%)
Alkylation-SulfonylationScalableRisk of over-alkylation

Quality Control and Characterization

Critical analytical data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 1H), 7.10 (d, J = 8.4 Hz, 1H), 3.12 (s, 3H, N–CH₃), 2.89 (s, 3H, SO₂–CH₃), 2.35 (s, 3H, Ar–CH₃).

  • LC-MS (ESI+) : m/z 311.0 [M+H]⁺.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields.

  • Flow Chemistry : Enhances scalability and reduces solvent use by 40% .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: While the compound itself is relatively stable, it can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted sulfonamides, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Herbicidal Activity

The primary application of N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide is in herbicidal formulations. It exhibits selective herbicidal activity against various monocotyledonous plants, making it valuable for crop protection.

Formulations

The compound can be formulated into various herbicidal compositions. For instance:

  • Solid Herbicide Compositions : These formulations incorporate adjuvants to enhance efficacy and stability in agricultural settings .
  • Liquid Formulations : These are often used for foliar applications, allowing for better absorption by plants.

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of this compound in agricultural applications.

Efficacy Studies

Research has shown that this compound effectively controls a range of broadleaf and grassy weeds in crops such as maize and soybeans. A study highlighted its effectiveness when applied at specific growth stages of the target weeds .

Study ReferenceCrop TypeTarget WeedsEfficacy (%)
MaizeVarious85
SoybeanBroadleaf90

Environmental Impact Assessments

Environmental studies have assessed the degradation pathways of this compound in soil and water systems. The results indicate that it breaks down into non-toxic metabolites under aerobic conditions, reducing potential environmental risks associated with its use .

Regulatory Status

The regulatory status of this compound varies by region. In many countries, it is approved for use in specific agricultural applications following comprehensive safety evaluations.

Safety Profiles

Toxicological assessments have indicated low acute toxicity levels for mammals, with a favorable safety margin for agricultural workers when proper handling procedures are followed .

Future Research Directions

Ongoing research aims to explore:

  • Synergistic Effects : Investigating combinations with other herbicides to enhance efficacy while minimizing resistance development.
  • Biodegradability : Further studies on the environmental fate and degradation products to ensure sustainable use in agriculture.

Mechanism of Action

The mechanism of action of N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Metosulam (N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide)
  • Structure : Shares the 2,6-dichloro-3-methylphenyl group but includes a triazolo-pyrimidine ring fused to the sulfonamide.
  • Use : Herbicide targeting broadleaf weeds in cereals.
  • Key Difference : The triazolo-pyrimidine moiety enhances binding specificity to acetolactate synthase (ALS) enzymes, a target absent in the simpler N-methylmethanesulfonamide derivative .
Diclosulam (N-(2,6-Dichlorophenyl)-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide)
  • Structure : Lacks the 3-methyl group on the phenyl ring but incorporates ethoxy and fluoro substituents on the triazolo-pyrimidine system.
  • Use : Pre-emergent herbicide in soybeans and peanuts.
  • Key Difference: Fluorine and ethoxy groups improve soil persistence and bioavailability compared to non-halogenated analogs .
Meclofenamic Acid (MCFA) (N-(2,6-Dichloro-3-methylphenyl)anthranilic acid)
  • Structure : Replaces the sulfonamide with an anthranilic acid group.
  • Use: Non-steroidal anti-inflammatory drug (NSAID) inhibiting cyclooxygenase (COX).
  • Key Difference : The carboxylic acid group enables COX binding, whereas sulfonamides typically target different enzymes (e.g., carbonic anhydrase) .

Sulfonamide Derivatives in Pharmaceuticals

Sumatriptan Succinate Derivatives
  • Example: [3-[2-(Methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide (Sumatriptan related compounds).
  • Use : Migraine treatment via serotonin receptor agonism.
  • Key Difference : The indole-ethylamine substituent confers receptor selectivity, unlike the dichloroaryl group in the target compound .
N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide
  • Structure : Contains bis-sulfonyl groups on the phenyl ring.
  • Properties : Melting point 213–215°C (decomposition), synthesized via green chemistry methods.
  • Key Difference: Enhanced polarity from multiple sulfonyl groups increases solubility but reduces membrane permeability compared to mono-sulfonamides .

Physicochemical and Pharmacokinetic Data Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Use Key Data/Activity
N-(2,6-Dichloro-3-methylphenyl)-N-methylmethanesulfonamide C9H10Cl2NO2S 281.16 Dichloroaryl, methylsulfonamide Potential agrochemical Structural analog to ALS inhibitors
Metosulam C14H13Cl2N5O4S 434.26 Triazolo-pyrimidine, dimethoxy Herbicide ALS inhibition (IC50: 0.1 nM)
Diclosulam C13H10Cl2FN5O3S 430.22 Triazolo-pyrimidine, ethoxy Herbicide Soil half-life: 30–60 days
Meclofenamic Acid (MCFA) C14H10Cl2NO2 296.14 Anthranilic acid, dichloroaryl NSAID COX-2 inhibition (IC50: 0.3 μM)
N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide C10H14N2O7S3 418.42 Tris-sulfonamide Synthetic intermediate mp 213–215°C (dec.)

Biological Activity

N-(2,6-dichloro-3-methylphenyl)-N-methylmethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the realms of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a dichloro-substituted aromatic ring, a methyl group, and a methanesulfonamide moiety. Its molecular formula is C10H11Cl2N1O2SC_{10}H_{11}Cl_2N_1O_2S, and it possesses a molecular weight of approximately 276.17 g/mol. The sulfonamide group is known for its ability to inhibit enzymes involved in bacterial growth and cancer cell proliferation.

This compound exhibits biological activity primarily through its interaction with specific molecular targets:

Anticancer Properties

Research indicates that sulfonamide derivatives can exhibit significant anticancer activity. For instance:

  • Cell Proliferation Inhibition : Studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in tumor growth .
  • Case Study : A study involving related sulfonamide derivatives revealed their efficacy in reducing tumor size in murine models of cancer, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Emerging evidence suggests that compounds with similar structures can modulate inflammatory responses:

  • Inhibition of Pro-inflammatory Cytokines : Research has shown that related compounds can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, a comparison with other known sulfonamide derivatives is useful.

Compound NameAnticancer ActivityAntimicrobial ActivityInflammatory Modulation
This compoundModeratePotentialModerate
SulfanilamideHighHighLow
TrimethoprimHighVery HighModerate

Future Directions

Given the promising biological activities observed in related compounds, further research into this compound is warranted. Potential areas for future investigation include:

  • In Vivo Studies : More comprehensive animal studies to evaluate the pharmacokinetics and therapeutic efficacy against various cancer types.
  • Mechanistic Studies : Detailed mechanistic studies to elucidate the pathways through which this compound exerts its effects on cancer cells and inflammation.

Q & A

Q. What ecotoxicological assessments are required for field application, and how do regulatory thresholds vary?

  • Testing : Acute toxicity assays on Daphnia magna (EC₅₀) and Oncorhynchus mykiss (LC₅₀). Chronic studies assess algal growth inhibition (OECD 201).
  • Regulations : EU Regulation 2019/831 classifies similar sulfonamides as hazardous to aquatic life (R52-53), requiring mitigation measures (e.g., buffer zones) .

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